

(Rac)-Ambrisentan-d5 certificate of analysis

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Compound of Interest

Compound Name: (Rac)-Ambrisentan-d5

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Technical Whitepaper: (Rac)-Ambrisentan-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of **(Rac)-Ambrisentan-d5**, a deuterated analog of Ambrisentan. It covers the physicochemical properties, representative analytical data, experimental methodologies, and its primary application as an internal standard in pharmacokinetic studies. The guide also visualizes the mechanism of action and metabolic pathways of the parent compound, Ambrisentan.

Physicochemical Properties

(Rac)-Ambrisentan-d5 is a stable isotope-labeled version of Ambrisentan, designed for use in quantitative bioanalysis. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.

Property	Value	Reference
Chemical Name	2-((4,6-Dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic Acid-d5	[1] [2]
Synonyms	(Rac)-Ambrisentan-d5	[3]
CAS Number	1392210-85-3	[1]
Molecular Formula	C ₂₂ H ₁₇ D ₅ N ₂ O ₄	[4]
Molecular Weight	383.46 g/mol	[4]
Appearance	Off-White to Pale Beige Solid (Typical)	[5]
Storage	2-8°C in a refrigerator	[3]

Representative Certificate of Analysis

While a specific certificate of analysis was not publicly available, the following table represents typical analytical tests and specifications for a high-purity deuterated standard like **(Rac)-Ambrisentan-d5**. This data is based on a sample CoA for a similar deuterated compound.[\[5\]](#)

Test	Specification	Description
Appearance	Conforms to standard	Visual inspection for color and form.
Purity (by HPLC)	≥98%	Quantifies the percentage of the main compound.
¹ H NMR	Conforms to structure	Confirms the chemical structure and proton environment.
Mass Spectrometry (MS)	Conforms to structure	Confirms the molecular weight and isotopic enrichment.
Isotopic Purity	≥95% (d ₅)	Determines the percentage of the deuterated species (d ₅) versus others (d ₀ -d ₄).
Residual Solvents	Meets USP <467> limits	Ensures that solvent levels from synthesis are below safety thresholds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is representative for determining the chemical purity of **(Rac)-Ambrisentan-d5**.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at a specified wavelength (e.g., 260 nm).

- Procedure: A solution of **(Rac)-Ambrisentan-d5** is prepared in a suitable solvent (e.g., Acetonitrile/water). The solution is injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

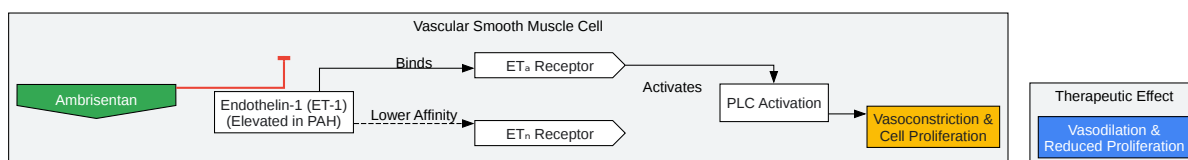
This protocol outlines the use of **(Rac)-Ambrisentan-d5** as an internal standard for quantifying Ambrisentan in a biological matrix (e.g., plasma).

- Sample Preparation:
 - Aliquot a known volume of the biological sample (e.g., 100 μ L of plasma).
 - Add a fixed amount of **(Rac)-Ambrisentan-d5** solution (the internal standard).
 - Perform protein precipitation by adding a solvent like acetonitrile.
 - Centrifuge the sample to pellet the precipitated proteins.
 - Transfer the supernatant to a clean vial for analysis.
- LC-MS/MS Conditions:
 - LC System: UHPLC for rapid and efficient separation.
 - Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
 - Ionization: Electrospray Ionization (ESI), positive mode.
 - MRM Transitions: Specific mass transitions for both Ambrisentan (analyte) and **(Rac)-Ambrisentan-d5** (internal standard) are monitored.
- Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of Ambrisentan in the unknown sample is determined from this curve. The use of a stable

isotope-labeled internal standard corrects for variability in sample preparation and instrument response.

Mechanism of Action of Ambrisentan

Ambrisentan is a selective endothelin receptor antagonist (ERA). It targets the endothelin type-A (ET_A) receptor, playing a crucial role in the treatment of pulmonary arterial hypertension (PAH). In patients with PAH, elevated levels of the potent vasoconstrictor Endothelin-1 (ET-1) cause harmful effects. Ambrisentan selectively blocks the ET_A receptor, inhibiting vasoconstriction and smooth muscle cell proliferation.[6][7]

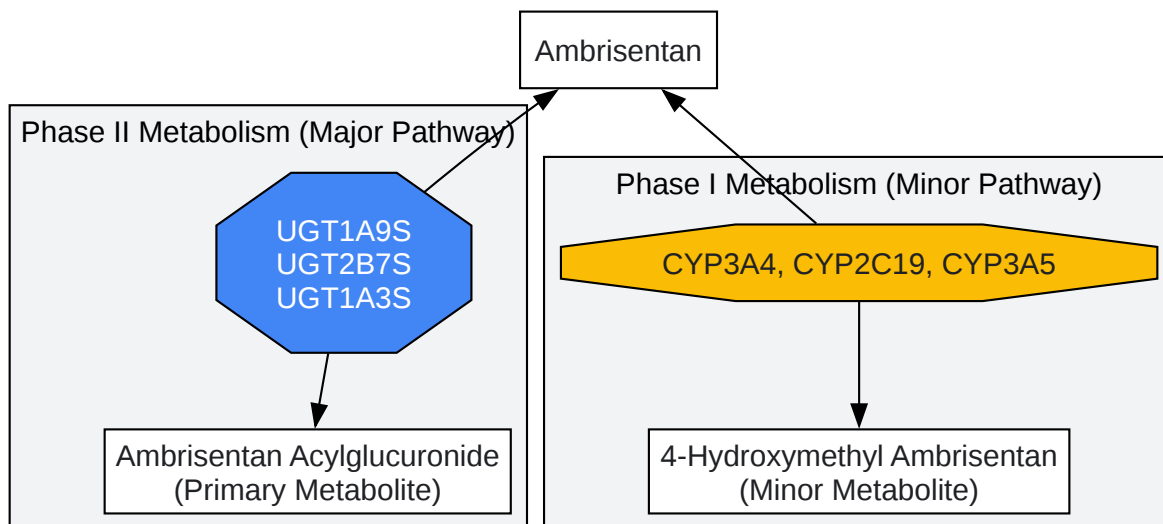


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Caption: Mechanism of action of Ambrisentan as a selective ET_A receptor antagonist.

Metabolism of Ambrisentan

Ambrisentan is metabolized primarily through glucuronidation by UGT enzymes and, to a lesser extent, by oxidative metabolism via CYP450 enzymes.[8] The main metabolite is an acylglucuronide of the parent drug. A minor pathway involves hydroxylation by CYP3A4.[9]

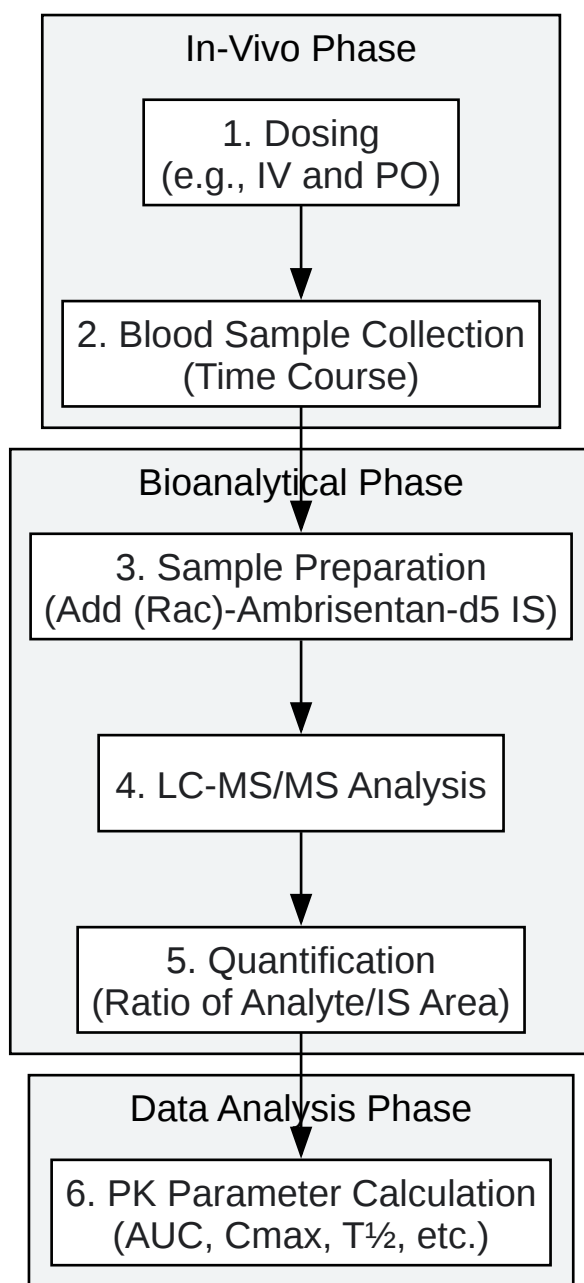


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Caption: Metabolic pathways of Ambrisentan via Phase I and Phase II reactions.

Application in Pharmacokinetic (PK) Studies

(Rac)-Ambrisentan-d5 is an ideal internal standard for pharmacokinetic studies due to its co-eluting properties with Ambrisentan and its distinct mass, which prevents signal overlap.[4] The workflow below illustrates its use in a typical preclinical PK study.[10]



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Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

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